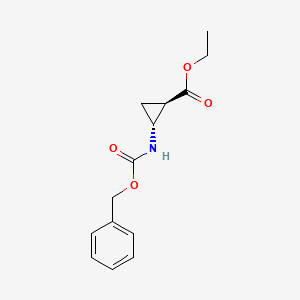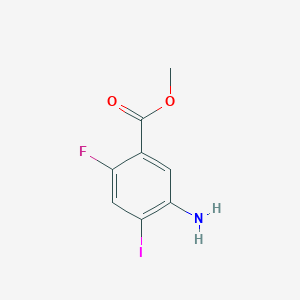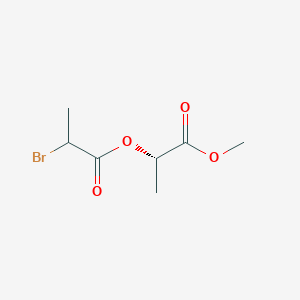
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate is an organic compound with the molecular formula C6H9BrO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate typically involves the esterification of (S)-2-bromopropanoic acid with methoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and reactors ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of (S)-1-Methoxy-1-oxopropan-2-yl alcohol.
Oxidation: Formation of (S)-1-Methoxy-1-oxopropan-2-yl carboxylic acid.
Scientific Research Applications
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of various products. The pathways involved often include nucleophilic attack on the ester or bromine group, leading to the formation of new bonds and the release of by-products.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromopropionate: Similar in structure but lacks the chiral center and methoxy group.
Ethyl 2-bromopropionate: Similar to methyl 2-bromopropionate but with an ethyl group instead of a methyl group.
2-Bromopropanoic acid: The parent acid of the ester, lacking the ester and methoxy groups.
Uniqueness
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate is unique due to its chiral nature and the presence of both a methoxy and ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C7H11BrO4 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
methyl (2S)-2-(2-bromopropanoyloxy)propanoate |
InChI |
InChI=1S/C7H11BrO4/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5H,1-3H3/t4?,5-/m0/s1 |
InChI Key |
KNEBBSRIBIMAGB-AKGZTFGVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC(=O)C(C)Br |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
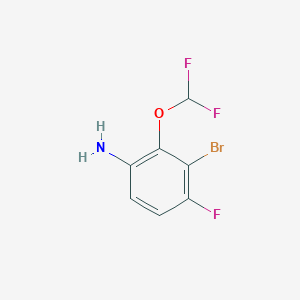
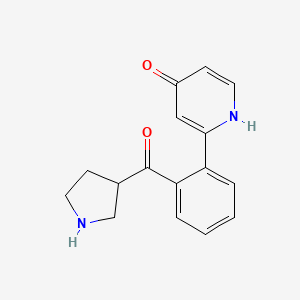

![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
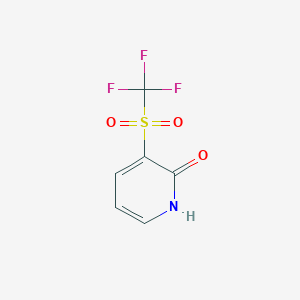
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
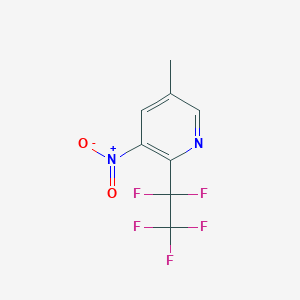
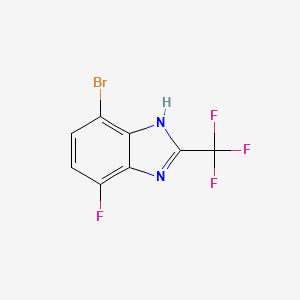

![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
